Methylene diacetate Methylene diacetate
Brand Name: Vulcanchem
CAS No.: 628-51-3
VCID: VC2317109
InChI: InChI=1S/C5H8O4/c1-4(6)8-3-9-5(2)7/h3H2,1-2H3
SMILES: CC(=O)OCOC(=O)C
Molecular Formula: C5H8O4
Molecular Weight: 132.11 g/mol

Methylene diacetate

CAS No.: 628-51-3

Cat. No.: VC2317109

Molecular Formula: C5H8O4

Molecular Weight: 132.11 g/mol

* For research use only. Not for human or veterinary use.

Methylene diacetate - 628-51-3

Specification

CAS No. 628-51-3
Molecular Formula C5H8O4
Molecular Weight 132.11 g/mol
IUPAC Name acetyloxymethyl acetate
Standard InChI InChI=1S/C5H8O4/c1-4(6)8-3-9-5(2)7/h3H2,1-2H3
Standard InChI Key BPGDAMSIGCZZLK-UHFFFAOYSA-N
SMILES CC(=O)OCOC(=O)C
Canonical SMILES CC(=O)OCOC(=O)C

Introduction

The compound is cataloged in chemical databases with the IUPAC Standard InChIKey BPGDAMSIGCZZLK-UHFFFAOYSA-N, providing a standardized identifier for unambiguous reference in chemical literature and databases . Other synonyms include methyl diacetate, acetyloxymethyl acetate, diacetoxymethane, and acetic acid methylene diester, reflecting its structural characteristics and chemical relationships .

Historical Context and Development

The interest in methylene diacetate dates back to early research on homogeneous gas reactions and organic transformations. Notable early studies include investigations into its thermal decomposition published in the Canadian Journal of Research, which explored its conversion to formaldehyde and acetic anhydride at elevated temperatures . These pioneering studies established fundamental understanding of its reaction kinetics and thermodynamic properties, laying groundwork for its application in organic synthesis.

The compound has attracted continued interest due to its potential as a formaldehyde source and as a protected form of formaldehyde that can be more easily handled and stored than gaseous formaldehyde. Its unique chemical behavior has made it valuable in the development of synthetic methodologies for complex organic molecules.

Physical and Chemical Properties

Physical Characteristics

Methylene diacetate presents as a colorless liquid at standard temperature and pressure, characterized by specific physical properties that influence its handling, storage, and application. Table 1 summarizes the key physical parameters of this compound.

Table 1: Physical Properties of Methylene Diacetate

PropertyValueReference
Molecular Weight132.115 g/mol
Density1.1±0.1 g/cm³ at 25°C
Melting Point-23°C
Boiling Point164.5±0.0°C at 760 mmHg
Flash Point73.9±0.0°C
Refractive Indexn₂₀/D 1.405
Vapor Pressure1.96 mmHg at 25°C
AppearanceColorless liquid

The compound demonstrates physical characteristics that make it suitable for various laboratory and industrial applications, including a relatively high boiling point that facilitates handling under normal laboratory conditions and a moderate vapor pressure that affects its volatility and storage requirements.

Thermodynamic Properties

Extensive thermodynamic studies have been conducted on methylene diacetate, providing valuable data for chemical process design and theoretical understanding. The NIST WebBook reports several critical thermodynamic parameters based on experimental measurements .

Table 2: Thermodynamic Properties of Methylene Diacetate

PropertyValueUnitsMethodReference
Δ𝑓H° gas-186.58 ± 0.22kcal/molCombustion calorimetry
Δ𝑣𝑎𝑝H°13.48 ± 0.060kcal/molVaporization
Critical temperatureApproximately 631 KK-
Critical pressureUp to 3555.65 kPakPa-
Critical densityData available--

The enthalpy of vaporization (Δ𝑣𝑎𝑝H°) of 13.48 ± 0.060 kcal/mol represents a key thermodynamic parameter that influences the compound's phase behavior and energy requirements for vaporization processes . These thermodynamic properties are essential for understanding the energetics of reactions involving methylene diacetate and for designing efficient processes for its synthesis and utilization.

Chemical Reactivity and Behavior

General Reactivity Patterns

Methylene diacetate exhibits chemical behavior typical of acetate esters while possessing unique reactivity due to its geminal diacetate structure. The compound serves as an acetal derivative of formaldehyde, allowing it to function as a protected formaldehyde equivalent in various synthetic transformations. Under appropriate conditions, it can release formaldehyde, making it valuable in formylation reactions .

The compound undergoes hydrolysis in aqueous environments, particularly under acidic or basic conditions, yielding acetic acid and formaldehyde. This reactivity makes it useful as a controlled-release formaldehyde source in certain applications. Additionally, its ability to function as an acetylating agent has been documented in specific reaction systems.

Thermal Decomposition

One of the most studied aspects of methylene diacetate's chemistry is its thermal decomposition behavior. Research published in the Canadian Journal of Research investigated the homogeneous decomposition of methylene diacetate vapor to formaldehyde and acetic anhydride at temperatures between 220°C and 305°C . This reaction represents a key transformation that influences the compound's stability and handling requirements.

The decomposition follows first-order kinetics, with the rate increasing predictably with temperature according to the Arrhenius equation. This well-characterized thermal behavior has implications for the compound's storage stability and safety considerations, as well as its potential applications as a reagent in thermal processes.

Synthesis Methodologies

Traditional Synthesis Approaches

The classical preparation of methylene diacetate typically involves the reaction of formaldehyde or paraformaldehyde with acetic anhydride, often in the presence of an acid catalyst. This approach has been widely employed for laboratory-scale synthesis due to its relative simplicity and the availability of starting materials.

Modern Synthetic Methods

Recent advancements in synthetic methodologies have led to improved procedures for the preparation of methylene diacetate. A notable modern approach described in patent literature involves the reaction of dihalogenated methane with acetate in a polar solvent using phase transfer catalysis .

The patent (CN104725223A) outlines a process that comprises "adding dihalogenated methane and acetate in a polar solvent so as to react in the presence of a phase transfer catalyst, controlling the reaction temperature and the reaction time to obtain a reaction solution, then filtering the reaction solution, washing the filter residue, then combining the filtrate with the filter residue, and carrying out reduced pressure distillation to obtain methylene diacetate" . This methodology represents an advancement over traditional approaches, potentially offering improved yields, milder conditions, or more environmentally friendly processing.

Another synthetic approach involves the protection of aldehydes as acylals (gem-diacetates) using acetic anhydride with metal-based Lewis acid catalysts, yielding products with 71-96% efficiency under optimal conditions. These newer methodologies reflect ongoing efforts to develop more efficient and sustainable processes for methylene diacetate synthesis.

Applications and Utilization

Industrial Applications

Methylene diacetate finds applications across several industrial sectors due to its unique chemical properties. Its role as a protected form of formaldehyde makes it valuable in formulations where controlled release of formaldehyde is desired. Additionally, it serves as a reagent in the synthesis of various industrial chemicals and materials.

In material science, the compound has been investigated as a precursor in the synthesis of adhesives, particularly cyanoacrylate adhesives known for their rapid curing and strong bonding properties. The synthesis involves reacting methylene diacetate with formaldehyde and acetic anhydride to produce methylenediacetate, which serves as a source of the methylene group for cyanoacrylate.

Research and Synthetic Applications

In organic synthesis, methylene diacetate serves important roles as both a reagent and an intermediate. One significant application is in the protection of aldehydes as acylals (gem-diacetates), which are valuable intermediates in multi-step syntheses. This protection strategy allows for selective transformations of other functional groups while preserving the aldehyde carbon in a protected form that can be revealed under controlled conditions.

The compound has also been employed in the synthesis of specialized materials such as cellulose acetate derivatives, which find applications in optical films, textile fibers, and other products requiring specific material properties. The acetylation process using methylene diacetate as an acetylating agent can be conducted under relatively mild conditions, offering advantages over more aggressive acetylation methods that might degrade sensitive substrates.

In academic research, methylene diacetate has been utilized in studies of reaction mechanisms and kinetics, particularly in investigations of elimination reactions, acetal chemistry, and protective group strategies.

Recent Research Developments

Synthetic Applications in Material Science

Recent research has explored the utilization of methylene diacetate and related compounds in advanced materials synthesis. A notable example is the investigation of 9-Methyl-3,5-dioxo-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-1,8-diyl diacetate, synthesized from 2-methylcyclohexane-1,3-dione and 1H-pyrrole-2,5-dione . This complex molecule represents an advanced application of diacetate chemistry in the creation of specialized organic frameworks with potential applications in medicinal chemistry and materials science.

Another area of recent research involves the role of methyl acetate in the fabrication of efficient cesium lead iodide (CsPbI₃) perovskite quantum dot solar cells. While this research focuses on methyl acetate rather than methylene diacetate specifically, it highlights the importance of acetate chemistry in advanced materials applications .

Analytical Characterization

Advances in analytical techniques have enabled more detailed characterization of methylene diacetate and related compounds. The crystal structure of (4-Cyanophenyl)methylene diacetate has been determined using X-ray crystallography, providing insights into the molecular geometry and packing arrangements of this class of compounds . Such structural studies contribute to understanding the relationship between molecular structure and properties for methylene diacetate derivatives.

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